molecular formula C56H80O26 B1227459 Demethylchromomycin A3 CAS No. 86917-64-8

Demethylchromomycin A3

Cat. No. B1227459
CAS RN: 86917-64-8
M. Wt: 1169.2 g/mol
InChI Key: LKAAYCHLHTYRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethylchromomycin A3 is a natural product found in Kitasatospora aburaviensis with data available.

Scientific Research Applications

Biosynthesis and Derivatives

Demethylchromomycin A3 is a derivative of chromomycin A3, an antitumor drug produced by Streptomyces griseus subsp. griseus. Research shows that chromomycin A3 has a complex structure, including a tricyclic aglycone and multiple sugar chains. The study of its biosynthesis led to the discovery of several new derivatives with potential antitumor activity (Menéndez et al., 2006).

Antitumor Properties

Demethylchromomycin A3, along with other chromomycin derivatives, has been found to possess significant antitumor properties. A study focusing on the antibiotic complex from Streptomyces aburaviensis PA-39856 highlighted the activities of these compounds against Gram-positive bacteria and leukemia in mice, emphasizing their potential in cancer therapy (Koenuma et al., 1988).

Interaction with DNA

Chromomycin A3 is known for its ability to bind to DNA, a property shared by its derivatives like demethylchromomycin A3. Studies have shown that chromomycin A3 binds to the minor groove of DNA, specifically at G/C-rich sequences. This binding is facilitated by divalent metal ions such as Mg2+, which play a crucial role in the antibiotic-DNA interaction. This feature is essential for understanding the antitumor mechanism of chromomycin A3 and its derivatives (Hou et al., 2004).

RNA Synthesis Inhibition

A notable application of demethylchromomycin A3 in scientific research is its role in inhibiting RNA synthesis. Chromomycin A3, from which it is derived, has been demonstrated to inhibit DNA-dependent RNA polymerase reaction, suggesting a potential mechanism by which it exerts its antitumor effects (Kaziro & Kamiyama, 1965).

properties

CAS RN

86917-64-8

Product Name

Demethylchromomycin A3

Molecular Formula

C56H80O26

Molecular Weight

1169.2 g/mol

IUPAC Name

[6-[[6-[4-[4-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C56H80O26/c1-20-33(78-39-18-36(52(25(6)74-39)76-27(8)58)81-37-15-32(60)46(63)22(3)71-37)14-30-12-29-13-31(53(70-11)51(68)45(62)21(2)57)54(50(67)43(29)49(66)42(30)44(20)61)82-40-17-34(47(64)24(5)73-40)79-38-16-35(48(65)23(4)72-38)80-41-19-56(10,69)55(26(7)75-41)77-28(9)59/h12,14,21-26,31-32,34-41,45-48,52-55,57,60-66,69H,13,15-19H2,1-11H3

InChI Key

LKAAYCHLHTYRFV-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)C(=C4C(=C3C)O)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)C(=C4C(=C3C)O)O)O)O

synonyms

demethylchromomycin A3

Origin of Product

United States

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